7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 359903-30-3
VCID: VC7391285
InChI: InChI=1S/C20H27ClN6O2/c1-5-26(6-2)12-11-22-19-23-17-16(18(28)25(4)20(29)24(17)3)27(19)13-14-7-9-15(21)10-8-14/h7-10H,5-6,11-13H2,1-4H3,(H,22,23)
SMILES: CCN(CC)CCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Molecular Formula: C20H27ClN6O2
Molecular Weight: 418.93

7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 359903-30-3

Cat. No.: VC7391285

Molecular Formula: C20H27ClN6O2

Molecular Weight: 418.93

* For research use only. Not for human or veterinary use.

7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione - 359903-30-3

Specification

CAS No. 359903-30-3
Molecular Formula C20H27ClN6O2
Molecular Weight 418.93
IUPAC Name 7-[(4-chlorophenyl)methyl]-8-[2-(diethylamino)ethylamino]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C20H27ClN6O2/c1-5-26(6-2)12-11-22-19-23-17-16(18(28)25(4)20(29)24(17)3)27(19)13-14-7-9-15(21)10-8-14/h7-10H,5-6,11-13H2,1-4H3,(H,22,23)
Standard InChI Key DSZZMEGRVVUHFJ-UHFFFAOYSA-N
SMILES CCN(CC)CCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C

Introduction

The compound 7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine derivative class. It features a purine core with various substitutions, including a 4-chlorobenzyl group and a diethylaminoethylamino group, which enhance its solubility and potential biological activity.

Biological Activity and Potential Applications

This compound may have potential applications in medicinal chemistry due to its structural complexity and the presence of functional groups that can interact with biological targets. Interaction studies could involve techniques like molecular docking simulations or surface plasmon resonance to elucidate its binding affinity with enzymes or receptors.

Comparison with Similar Compounds

Compound NameStructure FeaturesKey Differences
7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneContains diethylamino group enhancing solubilityPresence of diethylamino group
7-(2-chlorobenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneFeatures methoxy and chlorobenzyl groupsDifferent aromatic substituents
8-(4-methoxybenzyl)-7-(phenyl)-1,3-dimethylpurine-2,6-dioneLacks chlorine substituent but retains methoxy groupAbsence of halogen substituents
7-(benzyl)-8-amino-1,3-dimethylpurine-2,6-dioneSimpler structure without halogen substitutionsBasic purine structure with fewer substituents

Availability and Research Use

This compound is available from suppliers like Sigma-Aldrich for early discovery researchers. It is part of a collection of rare and unique chemicals, with sales being final and without warranties regarding its identity or purity .

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